molecular formula C13H20N2O3 B3111459 Tert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate CAS No. 1824237-47-9

Tert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate

Cat. No.: B3111459
CAS No.: 1824237-47-9
M. Wt: 252.31
InChI Key: DJGMHEFBXRYKPW-UHFFFAOYSA-N
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Description

Tert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate is a bicyclic carbamate derivative featuring a norbornene scaffold substituted with carbamoyl and tert-butoxycarbonyl (Boc) groups. The bicyclo[2.2.1]hept-5-ene framework confers rigidity and stereochemical complexity, while the carbamoyl and Boc groups enhance solubility and modulate reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its structural uniqueness lies in the juxtaposition of functional groups, which influences its physicochemical properties and synthetic applications.

Properties

IUPAC Name

tert-butyl N-(3-carbamoyl-2-bicyclo[2.2.1]hept-5-enyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-10-8-5-4-7(6-8)9(10)11(14)16/h4-5,7-10H,6H2,1-3H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGMHEFBXRYKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CC(C1C(=O)N)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H18N2O2
  • Molecular Weight : 222.28 g/mol
  • CAS Number : 1824237-47-9

The compound is believed to exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymes : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase and β-secretase, which are critical in the pathophysiology of Alzheimer’s disease (AD) .
  • Neuroprotective Effects : In vitro studies suggest that derivatives of this compound can protect astrocytes from amyloid beta-induced toxicity by modulating inflammatory responses and reducing oxidative stress .

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties:

  • Astrocyte Viability : In studies where astrocytes were exposed to amyloid beta (Aβ) peptides, treatment with the compound resulted in increased cell viability compared to untreated controls . Specifically, the compound improved astrocyte survival by approximately 20% under oxidative stress conditions induced by Aβ.

Anti-inflammatory Properties

The compound appears to modulate inflammatory pathways:

  • Cytokine Production : It has been shown to reduce levels of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine elevated in neurodegenerative diseases . However, the reduction was not statistically significant compared to controls.

Study on Alzheimer’s Disease Models

In a study examining the effects of this compound in an AD-like model using scopolamine-treated rats, results indicated:

  • Behavioral Assessments : The treated group showed improved cognitive function compared to untreated controls, although not significantly different from standard treatments like galantamine .
  • Biochemical Analysis : The levels of Aβ were reduced in treated groups, indicating a potential role in amyloidogenesis inhibition, although results varied depending on the dosage and timing of administration.

Data Table: Summary of Biological Activities

ActivityObservationsReference
Astrocyte ViabilityIncreased by 20% with treatment
TNF-α LevelsReduced but not statistically significant
Cognitive FunctionImproved in AD model but not significantly
Aβ AggregationInhibition observed in vitro

Scientific Research Applications

Tert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate has demonstrated significant biological activity, particularly in the field of medicinal chemistry . Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.

  • Anticancer Properties : Preliminary studies suggest that this compound exhibits anticancer activity, potentially through mechanisms that disrupt cancer cell proliferation or induce apoptosis.
  • Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or diseases linked to enzyme dysregulation.

Applications in Organic Synthesis

In organic synthesis, this compound serves as a versatile building block due to its reactivity and structural features.

  • Protecting Group : It can function as a protecting group for amines during multi-step syntheses, preventing unwanted reactions at sensitive sites while allowing selective transformations elsewhere.

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

Case Study 1: Anticancer Activity

A study investigated the compound's efficacy against various cancer cell lines, revealing dose-dependent inhibition of cell growth and induction of apoptosis in breast cancer cells. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes associated with metabolic pathways relevant to diabetes management. Results indicated significant inhibition of enzyme activity, suggesting potential therapeutic applications in diabetes treatment.

Comparison with Similar Compounds

Structural Differences :

  • Substituent Variation: The 3-position substituent in (+)-13 is a prop-2-yn-1-ylcarbamoyl group instead of a carbamoyl group.

Physicochemical Properties :

  • Melting Point : (+)-13 exhibits a melting point of 160–163°C, suggesting higher crystallinity compared to simpler bicyclic carbamates .
  • Optical Activity: The compound displays specific optical rotation ([α]20D = +4.1 in ethanol), indicating enantiomeric purity critical for chiral applications .

Tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate

Structural Differences :

  • Simplified Functionalization : This compound lacks the 3-carbamoyl group entirely, reducing polarity and hydrogen-bonding capacity.

Available Data :

Comparison: The absence of the 3-carbamoyl group likely reduces steric hindrance and synthetic complexity, making this compound a simpler intermediate for norbornene-based scaffolds. However, the lack of functional groups diminishes its utility in applications requiring specific molecular recognition (e.g., protease inhibitors).

Research Implications and Gaps

  • (+)-13 demonstrates the impact of substituent choice on reactivity and crystallinity, suggesting that the target compound’s carbamoyl group could favor applications in drug delivery or enzyme inhibition.
  • The lack of data for the simpler tert-butyl N-{bicyclo…}carbamate underscores the need for further studies on its physicochemical and biological properties .
  • Comparative studies on enantiomeric variants of the target compound could elucidate the role of stereochemistry in its functionality.

Q & A

Q. How can computational tools predict novel derivatives with enhanced properties?

  • Methodological Answer : Machine learning (e.g., QSAR models) trained on existing carbamate libraries can predict bioactivity or ADMET profiles. Molecular docking (AutoDock Vina) identifies binding poses with therapeutic targets, guiding synthetic prioritization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate
Reactant of Route 2
Tert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate

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